Isoform Targeting Profile vs. Selective Inhibitors
eIF4A3-IN-5 is reported to inhibit eIF4AI and eIF4AII isoforms . In contrast, eIF4A3-IN-1q demonstrates strict eIF4A3 selectivity with an IC50 of 0.14 μM against eIF4A3 and no detectable activity (IC50 >100 μM) against eIF4A1, eIF4A2, BRR2, or DHX29 . Similarly, eIF4A3 inhibitor 53a (eIF4A3-IN-1) shows potent eIF4A3 inhibition (IC50 0.26 μM, SPR Kd 43 nM) with no activity against eIF4A1, eIF4A2, DHX29, or BRR2 ATPase (IC50 >100 μM) .
| Evidence Dimension | Isoform targeting profile (eIF4AI/II vs. eIF4A3 selectivity) |
|---|---|
| Target Compound Data | Targets eIF4AI and eIF4AII (no quantitative IC50 publicly available) |
| Comparator Or Baseline | eIF4A3-IN-1q: IC50 0.14 μM (eIF4A3), IC50 >100 μM (eIF4A1, eIF4A2); eIF4A3-IN-1 (53a): IC50 0.26 μM (eIF4A3), IC50 >100 μM (eIF4A1, eIF4A2) |
| Quantified Difference | Qualitative difference in isoform targeting: eIF4A3-IN-5 targets eIF4AI/II, while comparators are eIF4A3-selective |
| Conditions | Biochemical enzyme inhibition assays; vendor-reported data |
Why This Matters
For researchers investigating eIF4A1/II-mediated translation initiation pathways rather than eIF4A3-dependent nonsense-mediated decay, eIF4A3-IN-5 provides a distinct pharmacological tool with an isoform targeting profile different from eIF4A3-selective probes.
